N-Cyclohexylhydrazinecarbothioamide

概要

説明

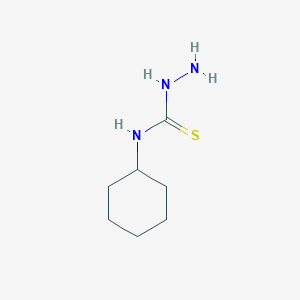

N-Cyclohexylhydrazinecarbothioamide is an organic compound with the molecular formula C7H15N3S. It is a derivative of thiosemicarbazide, where the hydrazine moiety is substituted with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

N-Cyclohexylhydrazinecarbothioamide can be synthesized through the reaction of cyclohexyl isothiocyanate with hydrazine hydrate. The reaction typically occurs in a solvent such as diethyl ether or ethanol. For instance, one method involves adding hydrazine hydrate dropwise to a solution of cyclohexyl isothiocyanate in diethyl ether, followed by stirring for an hour. The resulting white solid is then filtered, washed with diethyl ether, and vacuum dried . Another method involves mixing ethanolic solutions of cyclohexyl isothiocyanate and hydrazine hydrate with constant stirring for an hour, followed by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-Cyclohexylhydrazinecarbothioamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted derivatives.

Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions

Hydrazine Hydrate: Used in the synthesis of this compound.

Cyclohexyl Isothiocyanate: Reacts with hydrazine hydrate to form the compound.

Ethanol or Diethyl Ether: Common solvents used in the synthesis.

Major Products Formed

Schiff Bases: Formed when this compound reacts with aldehydes or ketones.

Substituted Derivatives: Formed through substitution reactions with various electrophiles.

科学的研究の応用

Chemical Structure and Synthesis

N-Cyclohexylhydrazinecarbothioamide is characterized by the presence of a cyclohexyl group attached to a hydrazinecarbothioamide moiety. The synthesis typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by subsequent reactions with various aldehydes to form Schiff bases.

Synthesis Overview

- Step 1: React cyclohexyl isothiocyanate with hydrazine hydrate in methanol.

- Step 2: Combine the resulting thiosemicarbazide with an appropriate aldehyde under reflux conditions to yield N-CHCA.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, compounds synthesized from N-CHCA have shown activity against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.12 µg/mL. Notably, certain derivatives were found to be more effective than traditional antifungal agents like ketoconazole .

Antibacterial Activity

N-CHCA and its metal complexes have demonstrated antibacterial activity against several bacterial strains. Studies have shown that complexes formed with transition metals such as nickel, palladium, and platinum exhibit enhanced antibacterial properties compared to the free ligand . The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic processes.

Structural Characteristics

The crystal structure of this compound reveals significant intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability of its solid-state form. These structural features are crucial for understanding its reactivity and biological interactions.

Key Structural Insights

- The compound crystallizes in a thioamide form with notable hydrogen bonding patterns.

- Dimers are formed through N-H⋯S interactions, leading to polymeric chains in the crystal structure .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting fungal infections and bacterial diseases. Its derivatives are being explored for their potential use in drug formulations due to their favorable pharmacological profiles.

Case Study on Antifungal Activity

A study conducted on a series of N-CHCA derivatives assessed their antifungal efficacy against multiple Candida species. Compounds bearing electron-withdrawing groups showed enhanced activity due to improved lipophilicity and binding affinity to fungal enzymes involved in ergosterol biosynthesis .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound 6e | 0.78 | Highly Active |

| Compound 6k | 1.56 | Moderate |

| Ketoconazole | 2.34 | Standard |

Case Study on Metal Complexes

Research involving nickel and platinum complexes of N-CHCA demonstrated superior antibacterial effects compared to the uncoordinated ligand. The study highlighted the importance of metal coordination in enhancing biological activity against resistant bacterial strains .

作用機序

The mechanism of action of N-Cyclohexylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it can form Schiff bases with aldehydes or ketones, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

類似化合物との比較

Similar Compounds

Thiosemicarbazide: The parent compound of N-Cyclohexylhydrazinecarbothioamide.

Cyclohexyl Isothiocyanate: A precursor in the synthesis of this compound.

Schiff Bases: Formed from the reaction of this compound with aldehydes or ketones.

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to its parent compound, thiosemicarbazide .

生物活性

N-Cyclohexylhydrazinecarbothioamide (N-CHC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of N-CHC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

N-CHC belongs to a class of compounds known as hydrazinecarbothioamides, which have been studied for their various pharmacological properties. The compound's structure includes a cyclohexyl group attached to a hydrazinecarbothioamide moiety, which is believed to contribute to its biological activity.

The biological activity of N-CHC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The indole ring present in some derivatives can bind to specific receptors, modulating their activity and potentially leading to therapeutic effects such as:

- Anticancer Activity : N-CHC has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Studies indicate that N-CHC exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic profile.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of N-CHC and its metal complexes against various cancer cell lines. The following table summarizes the IC50 values reported for different derivatives and their complexes:

Antimicrobial Activity

The antimicrobial efficacy of N-CHC has been assessed against various bacterial strains. The results indicate significant inhibition, particularly against Staphylococcus aureus:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 |

Case Studies and Research Findings

- Anticancer Studies : A study investigated the effects of N-CHC on colorectal carcinoma cells, revealing that the compound induced significant apoptosis and inhibited cell proliferation at low concentrations (IC50 = 7.9 µM). Molecular docking studies confirmed its binding efficiency with tyrosine kinase, suggesting a targeted approach for cancer treatment .

- Antimicrobial Studies : Research focused on the synthesis of metal complexes derived from N-CHC demonstrated enhanced antibacterial activity compared to the parent compound. Notably, Cu(II) and Zn(II) complexes exhibited superior inhibition against common pathogens, indicating potential applications in antibiotic development .

- Urease Inhibition : Further investigations highlighted the urease inhibitory potential of N-CHC derivatives, which may contribute to their anticancer and antimicrobial activities by disrupting metabolic pathways in target organisms .

特性

IUPAC Name |

1-amino-3-cyclohexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEUHPMMNLURRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175423 | |

| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21198-18-5 | |

| Record name | 4-Cyclohexylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21198-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021198185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21198-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21198-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLTHIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2C7UO813 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of N-Cyclohexylhydrazinecarbothioamide and how is it typically characterized?

A: this compound possesses a central thiourea core, which offers multiple sites for hydrogen bonding. This core structure is often linked to various aromatic rings and other functional groups, leading to diverse molecular arrangements. [, , , ] For instance, in one study, the thiourea core in (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-cyclohexylhydrazinecarbothioamide was observed to form dihedral angles with both the chromene moiety and the cyclohexyl ring. [] Characterization of this compound, and its derivatives, often involves X-ray crystallography to understand the spatial arrangements and intermolecular interactions, which are crucial for predicting its behavior in different environments. [, , ]

Q2: Are there any promising applications of this compound metal complexes?

A: Recent studies have investigated the potential of this compound as a ligand in metal complexes. Specifically, complexes with nickel(II), palladium(II), and platinum(II) ions have shown promising antibacterial activity. [] In a study comparing the activity of the free ligand and its metal complexes, it was observed that the metal complexes exhibited significantly higher antibacterial activity against Escherichia coli and Staphylococcus aureus. [] This suggests that metal complexation could be a viable strategy to enhance the biological activity of this compound derivatives. Further research is needed to elucidate the mechanism of action and explore potential applications in treating bacterial infections.

Q3: What are the limitations of current research on this compound and future directions?

A: While existing research offers valuable insights into the structure and potential applications of this compound and its derivatives, there are still many unanswered questions. For example, detailed investigations into its pharmacokinetics, pharmacodynamics, and toxicity profiles are limited. [, , , , ] Furthermore, its environmental impact and potential for biodegradation remain largely unexplored. Future research should focus on addressing these knowledge gaps to enable the development of safe and effective applications for this versatile compound. This includes exploring novel derivatives, understanding their interactions with biological systems in detail, and evaluating their long-term effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。